molecular formula C12H17BrClN B1380103 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride CAS No. 1798004-11-1

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride

Cat. No. B1380103
CAS RN: 1798004-11-1
M. Wt: 290.63 g/mol
InChI Key: YQPKIPCHRIBQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride (1CPPA-HCl) is an organic compound with a wide range of applications in the field of scientific research. This compound has been extensively studied and is used in a variety of fields, including chemical synthesis, biochemical research, and pharmacology. The structure of 1CPPA-HCl is composed of a cyclopropyl group and a phenyl group connected by a nitrogen atom, with a chlorine atom attached to the nitrogen atom. The compound is a colorless solid and is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Chemical Synthesis and Analogues The compound "1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride" shares structural similarities with various synthesized compounds explored for different applications in organic chemistry. For instance, the synthesis of tertiary amino alcohols, regarded as Trihexyphenidyl analogs, was achieved through reactions involving compounds structurally related to this compound. This highlights its potential as a precursor or structural analog in the synthesis of medically relevant compounds (Isakhanyan et al., 2008).

Catalysis and Chemical Transformations The compound also shares structural characteristics with intermediates in reactions catalyzed by metals such as copper, used to synthesize benzimidazoles and related heterocyclic compounds. These reactions underline the compound's potential utility in generating compounds with diverse biological activities (Lygin & Meijere, 2009).

Ring-Opening Reactions Furthermore, compounds with a cyclopropyl group, similar to this compound, have been used in ring-opening reactions catalyzed by Lewis acids. These methodologies can be applied in synthesizing pharmacologically active compounds, indicating the potential of this compound in synthesizing drugs with central nervous system activity (Lifchits & Charette, 2008).

properties

IUPAC Name

1-(3-bromophenyl)-3-cyclopropylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-3-1-2-10(6-11)8-12(14)7-9-4-5-9;/h1-3,6,9,12H,4-5,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPKIPCHRIBQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CC2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.